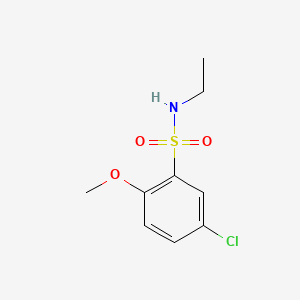

5-chloro-N-ethyl-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-ethyl-2-methoxybenzenesulfonamide is a chemical compound with several significant properties. It is also known as 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide .

Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 . The InChI code is 1S/C16H17ClN2O4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H2,18,21,22) .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 209-214 °C (lit.) . It is soluble in methanol .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Benzenesulfonamides, including chloro- and methoxy-substituted variants, are widely used in organic synthesis. For instance, N-Chloro-N-methoxybenzenesulfonamide serves as an efficient chlorinating reagent, highlighting its utility in introducing chlorine atoms into organic molecules under mild conditions. Such reagents are pivotal in synthesizing a diverse array of chlorinated organic compounds, which can have significant implications in pharmaceuticals, agrochemicals, and materials science (Xiao-Qiu Pu et al., 2016).

Biological Activities and Drug Development

Sulfonamide derivatives have been evaluated for their biological activities, including anti-HIV , antifungal , and anticancer properties . For example, novel sulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and assessed for their anti-HIV and antifungal activities, demonstrating the potential of sulfonamide derivatives in developing new therapeutic agents (M. Zareef et al., 2007).

Material Science and Sensor Development

Sulfonamide compounds have been explored for their applications in material science, such as in the development of sensors. For instance, benzenesulfonamide derivatives have been used to fabricate sensors for detecting heavy metals like cobalt ions , showcasing the versatility of sulfonamide compounds in environmental monitoring and public health (T. Sheikh et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

5-chloro-N-ethyl-2-methoxybenzenesulfonamide: interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion of the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Biochemical Pathways

The binding of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various biochemical pathways in the body that rely on the regulation of pH and the concentration of bicarbonate ions .

Result of Action

The molecular and cellular effects of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide ’s action are largely dependent on its inhibition of carbonic anhydrase. By inhibiting this enzyme, the compound can disrupt the balance of pH and bicarbonate ions in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to carbonic anhydrase and inhibit its activity

Propiedades

IUPAC Name |

5-chloro-N-ethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNRHGLWNZWIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-ethyl-2-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2709983.png)

![N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)

![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)

![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)